molecular formula C25H22N2O4 B2794051 3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-76-6

3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2794051
CAS No.: 929440-76-6
M. Wt: 414.461
InChI Key: IKLGWYHWJUBCNM-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.461. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s interaction with its targets plays a crucial role in its mechanism of action .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. These interactions and the resulting changes are key to understanding the compound’s mode of action .

Biochemical Pathways

The compound affects certain biochemical pathways, leading to downstream effects. A comprehensive summary of these pathways and their effects is essential for a complete understanding of the compound’s action .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability. A detailed outline of these properties can provide insights into the compound’s pharmacokinetics .

Result of Action

The molecular and cellular effects of the compound’s action are diverse and complex. Describing these effects can shed light on the compound’s overall impact on the body .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. A discussion of these factors can provide a more comprehensive understanding of the compound’s behavior .

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-23(18-7-3-4-8-21(18)29-2)24(28)19-9-10-22-20(25(19)31-16)14-27(15-30-22)13-17-6-5-11-26-12-17/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLGWYHWJUBCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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